1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine is a compound that features a 1,2,4-oxadiazole ring, a pyridine ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Introduction of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.
Formation of the methanamine group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents on the pyridine or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific enzymes or receptors.
Biological Research: The compound can be used as a probe or ligand in biological assays to study the interactions of proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels .
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar pharmacological or material properties.
Pyridine derivatives: Compounds with a pyridine ring can exhibit similar chemical reactivity and biological activity.
Uniqueness
1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine is unique due to the combination of the oxadiazole and pyridine rings with the methanamine group. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C11H14N4O/c1-3-9-14-11(15-16-9)10(12-2)8-4-6-13-7-5-8/h4-7,10,12H,3H2,1-2H3 |
InChI Key |
KOWHUXGKHUNQQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C(C2=CC=NC=C2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.